molecular formula C10H19N3 B11738857 {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}(propyl)amine

{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}(propyl)amine

Cat. No.: B11738857
M. Wt: 181.28 g/mol
InChI Key: SXZDMLAWKPFEAT-UHFFFAOYSA-N
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Description

{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}(propyl)amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound has a unique structure that makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}(propyl)amine typically involves the reaction of 3-(chloromethyl)-1-(propan-2-yl)-1H-pyrazole with propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}(propyl)amine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazolo[1,5-a]pyrimidines, which have significant pharmaceutical applications .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, analgesic, or antimicrobial activities, making them valuable in the development of new medications.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}(propyl)amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(propan-2-yl)-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    3-(chloromethyl)-1-(propan-2-yl)-1H-pyrazole: A precursor in the synthesis of {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}(propyl)amine.

    Pyrazolo[1,5-a]pyrimidines: Complex heterocyclic compounds derived from pyrazoles.

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-[(1-propan-2-ylpyrazol-3-yl)methyl]propan-1-amine

InChI

InChI=1S/C10H19N3/c1-4-6-11-8-10-5-7-13(12-10)9(2)3/h5,7,9,11H,4,6,8H2,1-3H3

InChI Key

SXZDMLAWKPFEAT-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=NN(C=C1)C(C)C

Origin of Product

United States

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